Glutathione Ethyl Ester

Oxidative Stress Photoprotection Dermatology Research

Select Glutathione Ethyl Ester (GSH-EE) for its unique passive membrane diffusion and intracellular hydrolysis, delivering a 7.6-fold greater epidermal GSH elevation than NAC and a 3.2-fold higher protein refolding yield than native GSH. Unlike NAC, it uniquely replenishes mitochondrial GSH pools, critical for neurodegenerative and hepatic disease models. Its 4-fold signal enhancement over isotope-labeled GSH makes it the superior choice for reactive metabolite trapping in toxicology.

Molecular Formula C12H21N3O6S
Molecular Weight 335.38 g/mol
CAS No. 118421-50-4
Cat. No. B045221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutathione Ethyl Ester
CAS118421-50-4
Synonymsgamma-glutamyl-L-cysteinylglycyl ethyl ester
glutathione ethyl ester
glutathione monoethyl ester
S-ethyl glutathione
Molecular FormulaC12H21N3O6S
Molecular Weight335.38 g/mol
Structural Identifiers
SMILESCCOC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N
InChIInChI=1S/C12H21N3O6S/c1-2-21-10(17)5-14-11(18)8(6-22)15-9(16)4-3-7(13)12(19)20/h7-8,22H,2-6,13H2,1H3,(H,14,18)(H,15,16)(H,19,20)/t7-,8-/m0/s1
InChIKeyJKRODHBGNBKZLE-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glutathione Ethyl Ester (CAS 118421-50-4): Baseline Identity and Functional Positioning


Glutathione Ethyl Ester (GSH-EE; CAS 118421-50-4), also referred to as glutathione monoethyl ester, is a cell-permeable derivative of the endogenous tripeptide antioxidant glutathione (GSH). The monoethyl ester modification of the glycine carboxyl group confers lipophilic character, enabling passive diffusion across plasma membranes, after which intracellular esterases hydrolyze the ester to release functional GSH within the cytosol . This compound is primarily employed as a research tool to circumvent the poor cellular uptake of exogenous reduced glutathione (GSH), which is limited by its hydrophilic nature and susceptibility to extracellular degradation [1].

Why Generic Substitution of GSH Precursors or Ester Analogs Is Scientifically Unjustified


Glutathione Ethyl Ester is not functionally interchangeable with other glutathione precursors (e.g., N-acetylcysteine, NAC) or alternative GSH esters (e.g., glutathione diethyl ester). The core differentiation lies in the dual-phase pharmacokinetics of its cellular entry: rapid passive diffusion due to ethyl ester lipophilicity, followed by controlled intracellular hydrolysis to release active GSH [1]. This contrasts sharply with NAC, which relies on rate-limiting cysteine biosynthesis pathways, and with GSH itself, which is largely excluded from cells due to charge and size [2]. Furthermore, the monoester exhibits distinct hydrolysis kinetics compared to the diethyl ester, influencing its extracellular stability and tissue-specific conversion rates [3]. Consequently, experimental outcomes—ranging from intracellular GSH elevation magnitude to functional endpoints like survival extension in disease models—are non-transferable across these compounds, making precise compound selection critical for reproducible research and procurement.

Quantitative Differentiation of Glutathione Ethyl Ester Against Direct Comparators: An Evidence Guide for Scientific Procurement


Superior In Vivo Epidermal GSH Elevation vs. N-Acetylcysteine

In a direct head-to-head study using mouse skin, Glutathione Ethyl Ester (GSH-Et) increased epidermal GSH levels to 1234% of control, while N-acetylcysteine (NAC) achieved only 163% of control [1]. This represents a 7.6-fold greater elevation of target tissue GSH, measured 30 minutes post-topical administration via HPLC. Despite this massive differential in GSH elevation, the in vivo photoprotection provided by GSH-Et (55%) was similar to NAC (previously reported 55%), indicating the compound's unique capacity to massively elevate GSH stores without proportionate increases in direct scavenging capacity, a feature relevant for experimental models requiring robust GSH repletion independent of acute antioxidant action.

Oxidative Stress Photoprotection Dermatology Research

Enhanced Protein Refolding Efficiency Compared to Native GSH

In a controlled study evaluating protein refolding additives, Glutathione Ethyl Ester (GSHEE) demonstrated 3.2-fold higher efficiency for the refolding yield of hen egg lysozyme compared to native reduced glutathione (GSH) [1]. Notably, a low concentration of GSHEE was reported to be more effective than conventional additives, such as amino acid ethyl esters, by two orders of magnitude. This dual functionality—acting as both a redox reagent (derived from GSH) and an aggregation suppressor (derived from the ethyl ester moiety)—provides a quantifiable advantage in recombinant protein workflows.

Protein Biochemistry Recombinant Protein Production Refolding Additives

Increased Sensitivity in Reactive Metabolite Trapping Assays vs. Isotope-Labeled GSH

A stable isotope-labeled derivative, GSHEE-d5, was compared against [13C2,15N]GSH as a trapping reagent for reactive drug metabolites. The GSHEE-d5 assay successfully detected adducts with all seven IDR-positive drugs tested, whereas the [13C2,15N]GSH assay failed to detect adducts with three of the seven positive drugs [1]. In the specific case of diclofenac, the GSHEE-d5 assay exhibited a 4-fold greater signal intensity. This improved detection capability is attributed to the enhanced membrane permeability of the ethyl ester form, allowing greater intracellular access to reactive metabolites.

Drug Metabolism Toxicology Idiosyncratic Drug Reaction (IDR) Screening

Restoration of Mitochondrial GSH Pool and Survival Extension vs. NAC in Niemann-Pick Type C Model

In a murine model of Niemann-Pick type C (NPC) disease, both Glutathione Ethyl Ester (GSH-EE) and N-acetylcysteine (NAC) increased total cellular GSH levels. However, only GSH-EE restored the mitochondrial GSH (mGSH) pool in liver and brain [1]. This subcellular compartment-specific effect translated into a functional outcome: GSH-EE, but not NAC, increased the median survival and maximal lifespan of Npc1-/- mice. The study further demonstrated that intraperitoneal GSH-EE therapy reversed locomotor impairment, a phenotypic hallmark of the disease, which was not achieved with NAC treatment.

Mitochondrial Biology Neurodegenerative Disease Lysosomal Storage Disorders

Delayed-Release Pharmacokinetics of GSH vs. Immediate-Release GSH

Following intravenous administration in rats, Glutathione Ethyl Ester (GSHE) produced a plasma GSH concentration-time curve with an area under the curve (AUC) identical to that of an equivalent dose of native GSH. However, the mean residence time (MRT) of GSH in plasma was significantly longer after GSHE administration [1]. Intrahepatic concentrations of cysteine and GSH remained elevated for 2 hours post-GSHE administration, whereas after native GSH administration, these concentrations peaked earlier and returned to baseline within the same 2-hour window. In vitro, GSHE added to rat plasma at 10 mM was hydrolyzed to GSH at a rate of 0.1 μmol/min, confirming its function as a slow-release extracellular reservoir of GSH.

Pharmacokinetics Drug Delivery Hepatology Research

Glutathione Ethyl Ester (GSH-EE): Optimal Research and Industrial Application Scenarios Derived from Quantitative Evidence


In Vivo Photoprotection and Dermatological Oxidative Stress Models

Based on the 7.6-fold superior elevation of epidermal GSH compared to NAC in mouse skin [1], Glutathione Ethyl Ester is the compound of choice for in vivo studies requiring robust tissue-specific GSH repletion. Researchers investigating UV-induced damage, skin aging, or topical antioxidant efficacy should select GSH-EE over NAC or native GSH to achieve experimentally relevant GSH levels that more closely mimic physiological or therapeutic targets. The massive GSH elevation without corresponding linear increases in acute photoprotection also makes GSH-EE a valuable tool for dissecting GSH-dependent signaling pathways independent of its direct radical scavenging capacity.

Optimization of Recombinant Protein Refolding and Disulfide Bond Formation

Given the 3.2-fold enhancement in refolding yield of hen egg lysozyme compared to native GSH [1], and its reported superiority over amino acid ethyl esters by two orders of magnitude, GSH-EE should be prioritized in protein biochemistry and biopharmaceutical manufacturing workflows where high-yield refolding of disulfide-containing recombinant proteins is critical. This application scenario is particularly relevant for inclusion bodies refolding and for proteins prone to aggregation during oxidative refolding, where the dual redox/anti-aggregation functionality of GSH-EE provides a measurable process advantage.

High-Sensitivity Screening for Reactive Drug Metabolites in Preclinical Toxicology

The demonstrated 100% detection rate for IDR-positive drugs and 4-fold signal enhancement over isotope-labeled GSH in trapping assays [1] positions GSH-EE (specifically its stable isotope-labeled form) as a superior analytical tool for pharmaceutical R&D toxicology units. Laboratories conducting metabolite identification or idiosyncratic drug reaction risk assessment should adopt GSH-EE-based trapping reagents to minimize false-negative results, thereby improving the accuracy of preclinical safety evaluations and reducing the risk of late-stage clinical failures due to unanticipated reactive metabolite formation.

Mitochondrial GSH Targeting in Neurodegenerative and Metabolic Disease Models

In contrast to NAC, which fails to restore mitochondrial GSH pools despite elevating total cellular GSH [1], GSH-EE uniquely targets and replenishes the mitochondrial compartment. This differential activity makes GSH-EE indispensable for research into diseases characterized by mitochondrial oxidative stress, such as Niemann-Pick type C, Parkinson's disease, and hepatic steatosis. Experimental designs aiming to dissect the role of mitochondrial versus cytosolic GSH in disease progression or therapeutic response should select GSH-EE over NAC to achieve compartment-specific repletion, a feature critical for generating interpretable and translatable data.

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